molecular formula C9H16 B13958515 1,3-Nonadiene, (E)- CAS No. 71030-52-9

1,3-Nonadiene, (E)-

Cat. No.: B13958515
CAS No.: 71030-52-9
M. Wt: 124.22 g/mol
InChI Key: CLNYHERYALISIR-FNORWQNLSA-N
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Description

Significance of Conjugated Dienes in Organic Synthesis and Chemical Biology

Dienes are hydrocarbons that contain two carbon-carbon double bonds. slideshare.net They are broadly classified into three types: conjugated, unconjugated (or isolated), and cumulated. slideshare.nettheorango.com Conjugated dienes are characterized by having their two double bonds separated by a single bond, which allows for the delocalization of pi electrons across the system of overlapping p-orbitals. theorango.comorgosolver.comnumberanalytics.com

This electron delocalization confers unique stability and reactivity to conjugated dienes compared to their non-conjugated counterparts. slideshare.netorgosolver.com They are more stable than isolated dienes and exhibit distinct chemical behaviors. slideshare.net A key characteristic is their ability to participate in 1,4-addition reactions, where a reagent adds across the two ends of the conjugated system. slideshare.net

Perhaps the most significant reaction involving conjugated dienes is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. slideshare.netorgosolver.com This reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic and polycyclic molecules with high stereoselectivity. orgosolver.com

Due to their reactivity and structural versatility, conjugated dienes are crucial building blocks in the synthesis of a wide array of compounds, from polymers and synthetic rubbers to complex natural products and pharmaceuticals. nih.govtheorango.comnumberanalytics.com Their abundance and the relative ease of their synthesis make them valuable and economical reagents in both laboratory and industrial settings. nih.gov

Structural Characteristics and Stereochemical Considerations of (E)-1,3-Nonadiene

(E)-1,3-Nonadiene is a specific isomer of the nine-carbon diene, nonadiene (B8540087). Its structure consists of a nine-carbon aliphatic chain with double bonds located at the first and third carbon positions. ontosight.ainist.gov The prefix "(E)-" (from the German entgegen, meaning opposite) specifies the stereochemistry of the double bond at the C3-C4 position. ontosight.ai This indicates that the higher-priority substituents on the carbons of this double bond are oriented on opposite sides.

The fundamental properties of (E)-1,3-Nonadiene are summarized in the table below. It is generally insoluble in water but soluble in common organic solvents. ontosight.ai

Table 1: Physicochemical Properties of (E)-1,3-Nonadiene

Property Value
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol ontosight.ainist.gov
CAS Registry Number 56700-77-7 nist.govnist.gov
IUPAC Name (3E)-nona-1,3-diene chemspider.com
Boiling Point Approx. 146-148°C ontosight.ai

| Synonyms | (E)-n-C5H11CH=CHCH=CH2, trans-1,3-Nonadiene nist.govnist.gov |

Overview of Major Research Domains Related to (E)-1,3-Nonadiene

(E)-1,3-Nonadiene serves as a prototypical substrate in several key areas of chemical research, primarily due to its defined structure and representative reactivity as an unactivated, acyclic diene.

Catalysis and Synthetic Methodology: A significant body of research uses (E)-1,3-Nonadiene to explore and develop new catalytic reactions. It has been employed as a model substrate in cobalt-catalyzed hydrovinylation, where ethylene (B1197577) is added across the diene. rsc.orgrsc.orgrsc.org These studies investigate how different ligands and reaction conditions influence regioselectivity (1,2- vs. 1,4-addition) and the stereochemistry of the products. rsc.orgrsc.org Similarly, it has been used in cobalt-catalyzed hydroboration reactions with reagents like pinacolborane, providing insights into selective C-B bond formation. nsf.gov Research on cobalt- and rhodium-catalyzed [4+2] cycloaddition reactions between (E)-1,3-nonadiene and various alkynes has been conducted to develop methods for synthesizing functionalized six-membered rings with high enantioselectivity. nih.govencyclopedia.pub

Advanced Organic Synthesis: Beyond methodology development, (E)-1,3-Nonadiene is a reactant in the synthesis of complex molecular architectures. For instance, an ester-tethered 1,3-nonadiene-8-yne underwent an intramolecular Diels-Alder reaction to generate the B-ring of a synthetic target related to the natural product hexacyclinic acid. acs.org This highlights its utility as a building block for constructing polycyclic systems.

Food and Flavor Chemistry: (E)-1,3-Nonadiene has been identified as a volatile compound in natural products. It was detected in studies of roasted peanuts, where its formation is part of the complex chemical changes occurring during thermal processing. ccsenet.org Research on the thermal oxidation of (E)-4-decenal showed that (E)-1,3-nonadiene is one of the volatile compounds formed at higher temperatures (210°C). researchgate.net Its sensory properties have been described as "buttery," "rancid," and "beany". researchgate.net

Natural Products and Chemical Ecology: The compound has been found in the essential oil of Massoia and the seed oil of Ricinodendron heudelotii. mq.edu.auresearchgate.net Furthermore, related nonadiene structures, such as (3Z,6Z)-1-iodo-3,6-nonadiene, have been used as precursors in the synthesis of insect sex pheromones, indicating the importance of this structural motif in chemical ecology. sakura.ne.jpcolab.ws

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
(E)-1,3-Nonadiene
(E)-4-decenal
(3Z,6Z)-1-iodo-3,6-nonadiene
Dimethyl acetylenedicarboxylate
Ethylene
Hexacyclinic acid
Methyl 2-butynoate
Pinacolborane
Ricinodendron heudelotii

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71030-52-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(3E)-nona-1,3-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+

InChI Key

CLNYHERYALISIR-FNORWQNLSA-N

Isomeric SMILES

CCCCC/C=C/C=C

Canonical SMILES

CCCCCC=CC=C

Origin of Product

United States

Advanced Synthetic Methodologies and Catalytic Transformations of E 1,3 Nonadiene

Stereoselective and Regioselective Synthesis of (E)-1,3-Nonadiene and its Derivatives

The stereoselective construction of 1,3-dienes is crucial as the geometry of the double bonds significantly influences their physical, biological, and chemical properties. mdpi.comresearchgate.net Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for synthesizing 1,3-dienes with high stereochemical control. mdpi.com Methodologies such as the Suzuki, Stille, Heck, and Negishi couplings allow for the precise formation of the diene motif from pre-functionalized starting materials of defined stereochemistry. mdpi.comresearchgate.net For instance, the palladium-catalyzed Heck coupling of vinyl bromides with alkenes offers an efficient and stereoselective route to construct 1,3-dienes. researchgate.net Similarly, olefination methods, olefin metathesis, and rearrangements of enynes or alkynes are also established approaches for the stereoselective synthesis of this structural motif. mdpi.com

Metal-Catalyzed Reactions Involving (E)-1,3-Nonadiene as a Substrate

The conjugated π-system of (E)-1,3-nonadiene makes it an excellent substrate for a range of metal-catalyzed reactions. These transformations often proceed with high efficiency and selectivity, providing access to valuable synthetic intermediates.

Asymmetric hydrovinylation, the addition of ethylene (B1197577) across a conjugated diene, is a powerful carbon-carbon bond-forming reaction. For unactivated linear 1,3-dienes like (E)-1,3-nonadiene, this reaction has been a subject of intense research to control chemo-, regio-, and stereoselectivity. nih.govorganic-chemistry.org

Cobalt complexes have emerged as highly effective catalysts for the asymmetric hydrovinylation of acyclic (E)-1,3-dienes. rsc.org In the presence of a catalyst system typically composed of a bidentate phosphine-CoCl₂ complex and an activator like trimethylaluminum (B3029685) (Me₃Al) or methylaluminoxane, (E)-1,3-dienes react with ethylene under ambient pressure to yield hydrovinylation products in excellent yields. nih.govrsc.orgnih.gov Studies on the codimerization of ethylene and (E)-1,3-nonadiene have been central to the development of these methods. nih.govacs.org The reaction predominantly yields the branched (Z)-3-alkylhexa-1,4-diene product through a 1,4-addition mechanism. nih.govorganic-chemistry.orgnih.gov

The reaction conditions, particularly temperature and the choice of ligand, are critical in determining the product distribution. nih.govrsc.org For example, using chiral ligands, enantioselectivities in the range of 90–99% ee can be achieved for various 1,3-dienes. rsc.org

Table 1. Cobalt-Catalyzed Asymmetric Hydrovinylation of Various (E)-1,3-Dienes with Ethylene nih.govorganic-chemistry.org
Diene Substrate (R group)LigandTemperature (°C)Yield (%)Product (Major)Enantiomeric Excess (ee %)
n-Pentyl (C₅H₁₁)(RR)-DIOP-45>90(Z)-3-Pentylhexa-1,4-diene94
n-Pentyl (C₅H₁₁)(SS)-BDPP-45>90(Z)-3-Pentylhexa-1,4-diene97
Cyclohexyl(RR)-DIOP-45>90(Z)-3-Cyclohexylhexa-1,4-diene95
tert-Butyl(RR)-DIOP-45>90(Z)-3-tert-Butylhexa-1,4-diene96

Nickel-catalyzed hydrovinylation reactions have also been extensively studied and provide an interesting comparison to cobalt-mediated systems. illinois.edu While both metals can effectively catalyze the hydrovinylation of 1,3-dienes, they often exhibit different selectivity profiles. nih.gov A notable contrast is observed with 1-aryl-substituted 1,3-dienes. For example, (E)-1-phenyl-1,3-butadiene undergoes facile Ni(II)-catalyzed hydrovinylation to give a 1,2-adduct exclusively. nih.govacs.org In sharp contrast, the same substrate under cobalt catalysis yields a linear 1,4-adduct. nih.govnih.govacs.org This divergence in regioselectivity highlights the unique mechanistic pathways accessible by each metal, allowing for tunable synthesis of different constitutional isomers. The high selectivity seen in the cobalt-catalyzed reaction is rationalized by the intermediacy of an η⁴-diene complex. rsc.org

The ligand coordinated to the metal center plays a paramount role in directing the outcome of the hydrovinylation reaction. rsc.org The regioselectivity (1,4- vs. 1,2-addition) and the configuration of the resulting alkene (E- vs. Z-) are highly dependent on the ligand's structural properties. nih.govrsc.org

In cobalt catalysis, bidentate phosphine (B1218219) ligands with narrow bite angles, such as 1,1-diphenylphosphinomethane (dppm), tend to favor 1,2-addition products. rsc.org Conversely, ligands with larger bite angles, like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), almost exclusively yield the 1,4-adduct. organic-chemistry.orgrsc.org

The enantioselectivity is governed by the chirality of the ligand. An extensive survey of chiral ligands has shown that complexes of DIOP, BDPP, and Josiphos are highly effective for asymmetric hydrovinylation, achieving excellent enantioselectivities even at low temperatures. rsc.org In nickel-catalyzed systems, finely tuned phosphoramidite (B1245037) ligands have been used to synthesize specific stereoisomers of complex molecules, demonstrating that subtle changes in the ligand can completely reverse the stereochemical outcome. nih.gov

Table 2. Influence of Ligand on Regioselectivity in Cobalt-Catalyzed Hydrovinylation of (E)-1,3-Nonadiene nih.govrsc.org
LigandBite Angle (Approx.)Major Product TypeDominant Isomer
dppmNarrow1,2-AdditionRetains (E)-geometry
dppeModerate1,4-Addition(Z)-isomer
dpppWide1,4-Addition(Z)-isomer
dppbWide1,4-Addition(Z)-isomer

Cycloaddition reactions are powerful tools for the formation of cyclic structures. As a conjugated diene, (E)-1,3-nonadiene can participate in these transformations as the 4π-electron component.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene (B86901). wikipedia.orgsigmaaldrich.com This reaction is highly stereospecific and provides a reliable method for constructing six-membered rings. wikipedia.org In this context, (E)-1,3-nonadiene can react with various dienophiles, typically those bearing electron-withdrawing groups, to generate functionalized cyclohexene derivatives. organic-chemistry.org The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously. sigmaaldrich.com

[2+2] Cycloaddition reactions offer a route to four-membered rings. While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are well-established. libretexts.org A modern approach involves the use of visible light-absorbing transition metal complexes to catalyze the [2+2] cycloaddition of 1,3-dienes. nih.gov This method avoids the need for high-energy UVC radiation required for direct photoexcitation, which can be incompatible with sensitive functional groups. nih.gov This catalytic process enables the synthesis of versatile vinylcyclobutane products from dienes like (E)-1,3-nonadiene under significantly milder conditions. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Chemodivergent Approaches

Chemodivergent synthesis allows for the generation of different products from a single set of starting materials by carefully tuning reaction conditions, particularly the catalyst or ligand. nih.govrsc.org This strategy is powerfully demonstrated in the reactions of (E)-1,3-nonadiene. A notable example is the cobalt-catalyzed cycloaddition with alkynes, where the choice of ligand dictates the reaction pathway, leading to either [4+2] (Diels-Alder) or [2+2] cycloaddition products. nih.gov

When (E)-1,3-nonadiene reacts with methyl hex-2-ynoate in the presence of a cobalt catalyst, the ligand's bite angle and electronic properties are critical in determining the product outcome. For instance, ligands with smaller bite angles, such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene), predominantly yield the [4+2] cycloadduct. In contrast, ligands with larger bite angles, like DPPB (1,4-Bis(diphenylphosphino)butane), favor the formation of the [2+2] cycloadduct. This control allows for the selective synthesis of either 1,4-cyclohexadienes or cyclobutenes from the same diene and alkyne precursors. nih.gov

The table below summarizes the effect of different phosphine ligands on the cobalt-catalyzed cycloaddition of (E)-1,3-nonadiene and methyl hex-2-ynoate, showcasing the chemodivergent outcomes. nih.gov

Table 1: Ligand Effects on Cobalt-Catalyzed Cycloadditions of (E)-1,3-Nonadiene

Entry Ligand Bite Angle (°) Ratio ([4+2]:[2+2]) Enantiomeric Ratio (er) of [4+2] Product
1 DPPF 99 95:5 99:1
2 dppbz 86 93:7 98:2
3 DPPP 91 92:8 98:2
4 DPPB 95 29:71 98:2 ([2+2] adduct)
Transition Metal Catalysis in Diene Cycloadditions

Transition metal catalysis is fundamental to activating 1,3-dienes for cycloaddition reactions. Cobalt, nickel, and other metals are effective in catalyzing these transformations. nih.govnih.gov In the context of (E)-1,3-nonadiene, cationic cobalt(I) complexes have proven particularly effective. These catalysts facilitate reactions with a broad scope of alkynes, including those with various functional groups, to produce highly functionalized 1,4-cyclohexadienes via [4+2] cycloaddition. The reaction proceeds with high enantioselectivity when a chiral ligand is employed. nih.gov

For example, the reaction between (E)-1,3-nonadiene and various functionalized alkynes, catalyzed by a cobalt complex with a specific chiral ligand, consistently yields the corresponding [4+2] adducts with excellent enantiomeric ratios and without the formation of other cycloaddition regioisomers. The primary byproduct observed in some cases is from the trimerization of the alkyne. nih.gov

Hydroboration Reactions of (E)-1,3-Nonadiene

The catalytic hydroboration of conjugated dienes like (E)-1,3-nonadiene presents a significant challenge due to the potential for multiple regioisomeric products (e.g., 1,2-, 1,4-, 3,4-, or 4,3-addition). nih.govresearchgate.net Developing catalyst systems that can control this selectivity is crucial for synthesizing valuable homoallylic and allylic boronates, which are versatile intermediates in organic synthesis. nih.govnih.gov

Regioselective and Enantioselective Hydroboration Pathways

Recent advancements have demonstrated that cobalt catalysts can achieve unprecedented regioselectivity in the hydroboration of (E)-1,3-nonadiene with pinacolborane (HBPin). Specifically, a novel nih.govacs.org-hydroboration pathway has been identified, yielding secondary homoallylic boronates. This outcome is significant as it provides a complementary approach to traditional methods for synthesizing homoallylic alcohols. nih.gov

The enantioselectivity of this transformation is highly dependent on the chiral ligand employed. By using a cobalt catalyst paired with a suitable chiral ligand, such as (R,R)-MeO-BrBOP, high enantiomeric ratios for the nih.govacs.org-addition product can be achieved. This catalytic system effectively navigates the complex landscape of possible hydroboration products to favor a single, chiral outcome. nih.gov

Catalyst Systems and Activators

The catalyst system for the selective hydroboration of (E)-1,3-nonadiene typically consists of a cobalt(II) salt, a chiral phosphine ligand, and an activator. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) is often used as an activator, while zinc powder can serve as a reductant. nih.gov The choice of ligand is paramount for achieving both high regioselectivity and enantioselectivity. Ferrocene-derived chiral ligands, such as Josiphos, and bis-phospholano ligands have been explored, with varying degrees of success. nih.gov Josiphos-type ligands have been shown to provide excellent levels of both regioselectivity for the nih.govacs.org-hydroboration product and enantioselectivity. nih.gov In contrast, other transition metals like nickel and rhodium, often paired with ligands such as dppe (1,2-Bis(diphenylphosphino)ethane), tend to favor the 1,2-addition product. nih.gov

The table below presents the influence of different ligands on the regio- and enantioselectivity of the cobalt-catalyzed hydroboration of (E)-1,3-nonadiene. nih.gov

Table 2: Ligand Effects on Cobalt-Catalyzed Hydroboration of (E)-1,3-Nonadiene

Entry Ligand (L) Regioisomeric Ratio ( nih.govacs.org: nih.govCurrent time information in Denbighshire, GB.:others) Enantiomeric Ratio (er) of nih.govacs.org Product
1 dppp 5:78:15 -
2 (R,R)-QuinoxP* 66:25:9 98:2
3 Josiphos-1 68:19:13 >99:1
4 Josiphos-2 72:18:10 >99:1
5 (R,R)-Me-BPE 45:38:17 94:6
6 (R,R)-Et-BPE 48:35:17 92:8

Rational Design of Catalyst Systems for Diene Transformations

The rational design of catalysts is key to unlocking new reactivity and selectivity in transformations of dienes. This involves the careful selection and synthesis of ligands that can effectively control the steric and electronic environment around the metal center, thereby directing the outcome of the reaction. researchgate.net

Chiral Ligand Architectures (e.g., Bis-phosphines, Phosphino-oxazolines)

Chiral ligands are essential for asymmetric catalysis, and several classes have proven effective in transformations involving dienes.

Bis-phosphines: C2-symmetric bis-phosphine ligands are a cornerstone of asymmetric catalysis. umsl.edu In the context of (E)-1,3-nonadiene transformations, ligands like DPPF, DPPB, and Josiphos demonstrate how modifications to the phosphine backbone and substituents can profoundly influence both chemo- and regioselectivity. nih.govnih.gov The bite angle of these bidentate ligands is a critical parameter that can be tuned to favor specific reaction pathways. nih.gov

Phosphino-oxazolines (PHOX): This class of non-symmetrical P,N-ligands has emerged as highly effective in a range of metal-catalyzed reactions. researchgate.netscispace.com By combining a phosphine group with an oxazoline (B21484) ring, these ligands create an electronic asymmetry at the metal center due to the different trans-influences of phosphorus and nitrogen. This electronic discrimination can be exploited to control stereoselectivity. While specific applications to (E)-1,3-nonadiene are less documented in the provided search results, the success of PHOX ligands in other asymmetric transformations suggests their high potential for controlling selectivity in reactions such as hydroboration and cycloaddition of this diene. scispace.com The modular nature of their synthesis allows for systematic tuning of both the phosphine and oxazoline components to optimize catalyst performance. researchgate.net

Role of Additives and Co-catalysts in Reaction Tuning

In the synthesis and catalytic transformation of (E)-1,3-nonadiene, additives and co-catalysts are crucial in directing reaction pathways, enhancing efficiency, and controlling selectivity. These components can modify the catalyst's electronic and steric properties, facilitate key mechanistic steps, or activate substrates, thereby "tuning" the reaction to favor the desired product. The strategic use of these agents is a key aspect of modern synthetic chemistry, allowing for precise control over complex transformations involving diene systems.

The influence of additives and co-catalysts is evident in a variety of reactions applicable to 1,3-dienes. For instance, in cobalt-catalyzed hydroacylation reactions, the choice of additives can significantly impact the reaction yield. acs.org While a reductant like zinc in combination with zinc iodide can generate the active Co(I) catalyst, switching to indium as the reductant has been shown to improve reactivity. acs.org The further addition of a Lewis acid co-catalyst, such as indium(III) bromide, can dramatically enhance the yield, presumably by promoting the formation of a more reactive cationic Co(I) species. acs.org

The following table illustrates the effect of different additives on the yield of a model cobalt-catalyzed hydroacylation of a 1,3-diene, a reaction type that is applicable to (E)-1,3-nonadiene. acs.org

Table 1: Effect of Additives on the Yield of Cobalt-Catalyzed Hydroacylation

Entry Reductant Lewis Acid Additive Yield (%)
1 Zn ZnI₂ 11
2 In - 21
3 In InCl₃ 34
4 In InI₃ 41
5 In InBr₃ 57

Similarly, in polymerization reactions of 1,3-dienes, additives can be used to alter the microstructure of the resulting polymer. For example, in a cobalt-catalyzed polymerization of 1,3-butadiene (B125203), the addition of triphenylphosphine (B44618) (PPh₃) can shift the selectivity from predominantly cis-1,4 to 1,2-selectivity. researchgate.net This demonstrates the power of an additive to completely change the regiochemical outcome of the polymerization.

Lewis acids are another important class of co-catalysts, particularly in Diels-Alder reactions involving 1,3-dienes. The use of bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can favor the formation of the exo-cycloadduct, whereas a less bulky Lewis acid like aluminum trichloride (B1173362) (AlCl₃) typically leads to the endo-selective product. rsc.org This control over stereoselectivity is attributed to the interplay between the steric demands of the Lewis acid and the transition state geometries. rsc.org

Furthermore, Brønsted acids can also serve as critical additives. In the rhodium-catalyzed hydroamination of 1,3-dienes, the addition of mandelic acid was found to be essential for achieving anti-Markovnikov selectivity, leading to the formation of homoallylic amines. escholarship.org In palladium-catalyzed carbonylation reactions of 1,3-dienes, an acid co-catalyst like p-toluenesulfonic acid is often employed to facilitate the process. unimi.it

These examples, while not all specific to (E)-1,3-nonadiene, highlight the general principles of how additives and co-catalysts can be used to fine-tune the outcomes of diene reactions. By carefully selecting these reagents, chemists can steer a reaction towards a desired regio-, stereo-, or chemoselective outcome, which is a fundamental aspect of advanced synthetic methodologies.

Mechanistic Investigations and Theoretical Studies on E 1,3 Nonadiene Reactivity

Elucidation of Reaction Mechanisms in Catalytic Cycles

Catalytic cycles involving (E)-1,3-nonadiene are multifaceted processes, often involving the coordination of the diene to a metal center, followed by a series of transformations that lead to the final product. The elucidation of these mechanisms relies on a combination of experimental techniques, including kinetic studies, spectroscopic analysis of intermediates, and stereochemical analysis of the products.

Detailed Analysis of Intermediates (e.g., η4-Diene Complexes)

A pivotal step in many catalytic reactions involving 1,3-dienes is the formation of metal-diene complexes. (E)-1,3-Nonadiene typically coordinates to a transition metal center in a cisoid conformation, acting as a 4-electron donor ligand to form an η4-diene complex. libretexts.org This mode of binding is crucial for subsequent transformations.

Pathways for Regio- and Stereochemical Control

Achieving high levels of regio- and stereochemical control is a primary goal in the synthesis of complex molecules from simple precursors like (E)-1,3-nonadiene. The hydrovinylation of (E)-1,3-nonadiene, a reaction that combines the diene with ethylene (B1197577), serves as an excellent example of such control.

In a study on cobalt-catalyzed hydrovinylation, monosubstituted acyclic (E)-1,3-dienes, including (E)-1,3-nonadiene, were shown to undergo efficient conversion to (Z)-3-alkylhexa-1,4-dienes. researchgate.net The regioselectivity (1,4-addition versus 1,2-addition) was found to be dependent on the choice of phosphine (B1218219) ligand on the cobalt catalyst and the reaction temperature. researchgate.net

Furthermore, the use of chiral bidentate phosphine ligands enabled highly enantioselective reactions. Under optimized conditions at -45 °C, the reaction of (E)-1,3-nonadiene (1a) with ethylene, catalyzed by a cobalt complex derived from (RR)-DIOP, yielded the (R)-(Z)-4-vinylnon-2-ene product in nearly quantitative yield and with 95% enantiomeric excess (ee). researchgate.net This high degree of stereocontrol is attributed to the rigid chiral environment created by the ligand around the metal center, which dictates the facial selectivity of the incoming reactants during the key bond-forming steps of the catalytic cycle.

Asymmetric Hydrovinylation of (E)-1,3-Nonadiene and Other Dienes. researchgate.net
EntryDiene SubstrateLigandYield (%)ee (%)Configuration
1(E)-1,3-Nonadiene (1a)(RR)-DIOP>99 (96)95.3(R)
2(E)-1,3-Decadiene (1b)(RR)-DIOP>99 (96)95.3(S)
3(E)-1,3-Undecadiene (1c)(RR)-DIOP>99 (98)95.4(S)
4(E)-1,3-Dodecadiene (1d)(RR)-DIOP>99 (95)96.1(S)
5(E)-1,3-Pentadiene (1e)(RR)-DIOP>9090.1(S)

Oxidative Dimerization and Hydrofunctionalization Mechanisms

Hydrofunctionalization reactions, such as the hydrovinylation discussed above, are powerful tools for C-C bond formation. The mechanism for palladium-catalyzed hydrofunctionalization of 1,3-dienes is thought to proceed through the formation of a key π-allylpalladium complex. nih.gov One proposed pathway involves a π-Lewis base activation mode, where the η2-coordination of the diene to a Pd(0) catalyst activates its nucleophilicity, facilitating the generation of the π-allyl intermediate without requiring unfavorable steps like Pd-H migratory insertion. nih.gov This mode helps maintain a rigid stereochemical environment, which is crucial for enantioselectivity. nih.gov

Oxidative dimerization is another important transformation of 1,3-dienes. While specific studies on (E)-1,3-nonadiene are not prevalent, general mechanisms have been proposed for similar substrates. For instance, cobalt-catalyzed reactions can proceed via an oxidative dimerization mechanism initiated by a cationic Co(I) species. researchgate.net This pathway can explain the formation of dimers with specific stereoselectivity (e.g., predominantly (Z)-stereoselectivity) in 1,4-addition reactions. researchgate.net Such mechanisms typically involve the oxidative coupling of two diene molecules within the coordination sphere of the metal catalyst, followed by reductive elimination to release the dimerized product and regenerate the active catalyst.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.com It allows for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the rationalization of observed selectivities.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

DFT calculations are used to map the potential energy surface of a reaction, providing a detailed reaction energy profile. ekb.eg This profile plots the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. By calculating the energies of these stationary points, chemists can determine the thermodynamic feasibility of a reaction (by comparing the energies of reactants and products) and its kinetic barriers (the energy difference between reactants and transition states). mdpi.com

For a catalytic reaction involving (E)-1,3-nonadiene, DFT could be used to model the initial coordination of the diene to the metal catalyst, the formation of key intermediates like the η4-diene complex, and the subsequent bond-forming or bond-breaking steps. The calculations would provide Gibbs free energies (ΔG) for each step, allowing for the identification of the rate-determining step and the most favorable reaction pathway among several possibilities. While comprehensive DFT studies specifically on (E)-1,3-nonadiene are not widely published, the methodology has been extensively applied to understand the reactivity of similar 1,3-dienes in catalytic processes. mdpi.commdpi.com

Transition State Analysis and Reaction Pathway Mapping

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product. mdpi.com Locating and characterizing the structure of a transition state is a primary goal of computational mechanistic studies. DFT calculations are used to optimize the geometry of the TS and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once the transition states are located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. mdpi.com This calculation maps the reaction pathway downhill from the transition state, confirming that it connects the intended reactant and product intermediates. By analyzing the geometries of transition states, researchers can gain insight into the origins of selectivity. For example, in an asymmetric reaction, comparing the energies of the transition states leading to the (R) and (S) products can explain the observed enantioselectivity. Non-covalent interactions, such as steric hindrance or hydrogen bonding between the substrate and a chiral ligand in the transition state structure, can be visualized and quantified to understand how stereochemical information is transferred. researchgate.net

Quantum Chemical Studies on Conformational Preferences and Reactivity

Quantum chemical studies provide significant insights into the conformational preferences and reactivity of conjugated dienes like (E)-1,3-nonadiene. These computational methods allow for the examination of molecular structures, energies, and transition states that are often difficult to probe experimentally.

The conformational landscape of 1,3-dienes is primarily defined by the rotation around the central C—C single bond. For (E)-1,3-nonadiene, this refers to the C2-C3 bond. Two primary planar conformations are of interest: the s-trans and the s-cis conformers. In the s-trans conformation, the double bonds are oriented on opposite sides of the central single bond, leading to a more extended structure. Conversely, the s-cis conformation has the double bonds on the same side.

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, consistently show that for simple acyclic 1,3-dienes, the s-trans conformer is thermodynamically more stable than the s-cis conformer. This preference is attributed to a combination of steric hindrance and electronic effects. The greater stability of the s-trans form arises from reduced steric repulsion between the hydrogen atoms on C1 and C4.

Table 1: Illustrative Conformational Analysis of a Generic (E)-1,3-Alkadiene

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population at 298 K (%)
s-trans180°0.00~97
s-cis2.50~3

Note: Data is illustrative and based on typical values for 1,3-dienes.

Quantum chemical studies are also instrumental in understanding the reactivity of (E)-1,3-nonadiene, particularly in pericyclic reactions such as the Diels-Alder reaction. In this reaction, the diene must adopt the s-cis conformation to react with a dienophile. Therefore, the energy required to achieve this conformation directly influences the reaction's activation energy.

Computational models can map out the entire reaction pathway, identifying the transition state structures and their corresponding energies. For instance, in a Diels-Alder reaction, theoretical studies can predict the stereoselectivity (endo/exo products) by comparing the activation barriers of the different approaches of the dienophile to the diene. These studies often reveal that the endo pathway is kinetically favored due to secondary orbital interactions, a concept that is well-supported by computational evidence.

DFT calculations have been employed to investigate the mechanism of various reactions involving conjugated dienes. acs.orgacs.org These studies can elucidate the role of catalysts, solvent effects, and substituent effects on the reaction outcomes. mdpi.comresearchgate.net For example, in metal-catalyzed reactions, quantum chemical calculations can help to understand the coordination of the diene to the metal center and the subsequent steps of the catalytic cycle. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for (E)-1,3-Nonadiene

Molecular OrbitalEnergy (eV)
HOMO (Highest Occupied)-8.7
LUMO (Lowest Unoccupied)0.5

Note: These values are estimations for a generic conjugated diene and serve for illustrative purposes.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. In the context of the Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is paramount. Quantum chemical calculations can provide precise values for these orbital energies, aiding in the prediction of reaction rates and regioselectivity.

Biosynthesis and Natural Occurrence of E 1,3 Nonadiene in Biological Systems

Identification and Distribution in Natural Matrices

The occurrence of (E)-1,3-Nonadiene has been documented across diverse biological systems, where it contributes to the characteristic aroma and flavor profiles of various natural products. Its distribution is indicative of common underlying biochemical processes, primarily related to the degradation of fatty acids.

(E)-1,3-Nonadiene has been identified as a volatile component in hops (Humulus lupulus L.), contributing to the complex aroma profile of this key brewing ingredient. While the volatile compounds of various seaweeds have been studied, specific documentation of (E)-1,3-Nonadiene in seagrasses is not extensively available in the reviewed literature nih.gov.

Table 1: Presence of (E)-1,3-Nonadiene in Hops

Plant SourceCompoundMethod of Detection
Hops (Humulus lupulus L.)(E)-1,3-NonadieneDirect thermal desorption-gas chromatography and gas chromatography-mass spectrometry

This compound is a notable volatile in certain food systems, particularly those that have undergone processing or degradation. It has been detected in roasted peanuts, where it is formed through pathways such as the Maillard reaction, lipid oxidation, and caramelization during the roasting process Current time information in Mohave County, US.. Additionally, (E)-1,3-Nonadiene is found in oxidized fish oil, where it is one of several isomers of nonadiene (B8540087) that can contribute to "green" or "fishy" off-notes nih.govresearchgate.net. Its formation in these contexts is primarily linked to the oxidation of polyunsaturated fatty acids. In oxidized fish oil, it is considered a secondary oxidation product nih.govresearchgate.netresearchgate.net.

Table 2: (E)-1,3-Nonadiene in Various Food Systems

Food SystemPrecursor(s)Formation ProcessFlavor Contribution
Roasted PeanutsUnsaturated fatty acidsLipid oxidation during roastingPart of the complex roasted aroma
Oxidized Fish OilOmega-3 and Omega-6 fatty acidsAutoxidation"Green," "fishy" off-notes

While floral scents are complex mixtures of volatile compounds designed to attract pollinators, the specific presence of (E)-1,3-Nonadiene is not widely reported as a major or common constituent. Studies on the floral scent of Yucca filamentosa have identified a variety of compounds, with the most abundant being the homoterpene E-4,8-dimethylnona-1,3,7-triene and various long-chain aliphatic hydrocarbons nih.govsyr.edu. The available research on Yucca floral scent does not specifically list (E)-1,3-Nonadiene as a component, suggesting that if present, it is likely in very low concentrations or not a key compound for its chemical ecology nih.govsyr.edunih.gov.

Biogenic Formation Pathways and Precursors

The formation of (E)-1,3-Nonadiene in biological systems is predominantly a result of the breakdown of larger lipid molecules. Both enzymatic and non-enzymatic oxidative processes can lead to its generation from polyunsaturated fatty acids.

Specific enzymatic pathways dedicated to the de novo synthesis of (E)-1,3-Nonadiene are not well-documented in the scientific literature. While plants and other organisms have complex enzymatic machinery for producing a vast array of volatile compounds, the formation of (E)-1,3-Nonadiene is more commonly attributed to the broader mechanisms of lipid peroxidation rather than a specific, targeted enzymatic synthesis route.

The primary and most well-understood pathway for the formation of (E)-1,3-Nonadiene is through the oxidation of polyunsaturated fatty acids (PUFAs) nih.govresearchgate.net. This process can be initiated by enzymes (enzymatic oxidation) or by reactive oxygen species (autoxidation).

The mechanism generally involves the following steps:

Initiation : A hydrogen atom is abstracted from a methylene group adjacent to a double bond in a PUFA, such as linoleic acid or linolenic acid, forming a lipid radical.

Propagation : The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another PUFA, creating a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.

Decomposition : The unstable lipid hydroperoxides undergo cleavage to form a variety of smaller, volatile compounds, including aldehydes, ketones, and hydrocarbons like (E)-1,3-Nonadiene.

In the context of oxidized fish oil, which is rich in omega-3 and omega-6 fatty acids, various nonadiene isomers are formed through these oxidative degradation pathways nih.govresearchgate.net.

Generation via Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, is a significant pathway for the formation of (E)-1,3-Nonadiene, particularly in food systems during thermal processing. This complex series of reactions occurs between amino acids and reducing sugars, leading to the development of a wide array of flavor and aroma compounds.

Research has identified (E)-1,3-Nonadiene as a product in model systems simulating the Maillard reaction. For instance, studies have documented its generation from the interaction of glycine, ribose, and phospholipids. researchgate.net Similarly, the thermal interaction of corn oil and the amino acid cysteine has been shown to produce 1,3-nonadiene. nist.gov The presence of lipids, such as those in corn oil and phospholipids, appears to be a crucial factor, providing the necessary fatty acid precursors for the formation of this nine-carbon diene.

The table below summarizes key research findings on the generation of (E)-1,3-Nonadiene through Maillard reaction pathways.

Table 1: Generation of (E)-1,3-Nonadiene via Maillard Reaction Pathways

Precursors Reaction Conditions Reference
Glycine, Ribose, Phospholipid Not specified researchgate.net

Thermal Degradation and Pyrolysis Products

(E)-1,3-Nonadiene is also formed as a product of thermal degradation and pyrolysis of lipids, particularly unsaturated fatty acids. High temperatures can induce the breakdown of these larger molecules into smaller, more volatile compounds, including various hydrocarbons.

The thermal degradation of oils rich in polyunsaturated fatty acids, such as fish oil, is a known source of a complex mixture of volatile compounds. While specific identification of (E)-1,3-Nonadiene in all such studies is not always reported, its structural relationship to the degradation of linoleic acid, a common polyunsaturated fatty acid, is well-established. For example, 1,3-nonadiene has been identified as a volatile compound in cooked meat, olive oil, and soybeans, all of which contain lipids that undergo thermal stress during processing. researchgate.net

Furthermore, the pyrolysis of fatty acids, a process involving thermal decomposition in the absence of oxygen, can also lead to the formation of (E)-1,3-Nonadiene. The high temperatures involved in pyrolysis lead to the cleavage of carbon-carbon bonds and the formation of a variety of smaller molecules, including alkenes and dienes.

The table below presents examples of the formation of 1,3-Nonadiene from thermal degradation and pyrolysis.

Table 2: Formation of 1,3-Nonadiene from Thermal Degradation and Pyrolysis

Source Material Process Reference
Cooked Meat Thermal Degradation researchgate.net
Olive Oil Thermal Degradation researchgate.net
Soybean Thermal Degradation researchgate.net
Corn Oil and Cysteine Thermal Interaction nist.gov

Ecological and Biological Significance of (E)-1,3-Nonadiene as a Chemical Signal

(E)-1,3-Nonadiene plays a role in the chemical ecology of various organisms, acting as a volatile signal that can influence the behavior and interactions of microorganisms and insects, and contribute to the flavor profiles of food.

As a microbial volatile organic compound (MVOC), (E)-1,3-Nonadiene can be produced by microorganisms, such as fungi of the Penicillium genus. nist.gov These volatile compounds can mediate interactions between different microbial species and between microbes and their environment. For instance, the production of specific volatiles can inhibit the growth of competing microorganisms or act as signaling molecules in symbiotic or pathogenic relationships.

In the context of food science, (E)-1,3-Nonadiene is recognized for its contribution to both desirable and undesirable flavors. It is described as having a buttery, rancid, and beany flavor profile. researchgate.net Its presence can be an indicator of lipid oxidation and spoilage, as it is known to be produced by spoilage bacteria on beef. researchgate.net The odor threshold of 1,3-nonadiene has been determined to be 12,000 parts per billion in cottonseed oil. researchgate.net

While there is extensive research on other structurally related compounds as insect semiochemicals, the specific role of (E)-1,3-Nonadiene in insect communication is less defined. However, its presence as a plant volatile and a product of lipid oxidation suggests potential roles in plant-herbivore interactions, either as an attractant or a repellent, that warrant further investigation.

The table below outlines the known ecological and biological roles of (E)-1,3-Nonadiene.

Table 3: Ecological and Biological Significance of (E)-1,3-Nonadiene

Role Organism/System Description Reference
Microbial Volatile Penicillium taxa Produced as a metabolite. nist.gov
Flavor/Off-flavor Compound Food (general) Contributes buttery, rancid, beany notes. researchgate.net

Advanced Analytical Methodologies for Detection and Structural Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating (E)-1,3-Nonadiene from complex sample matrices, a necessary prerequisite for accurate identification and quantification. Gas chromatography, in its various forms, is the premier technique for analyzing volatile compounds such as this diene.

Gas chromatography (GC) is a cornerstone technique for the separation of (E)-1,3-Nonadiene. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical as it dictates the selectivity and resolution of the separation.

Non-polar stationary phases, such as squalane or polydimethylsiloxane (PDMS), separate compounds primarily based on their boiling points and van der Waals interactions. phenomenex.com On these columns, (E)-1,3-Nonadiene will elute in a predictable manner relative to other hydrocarbons. Polar stationary phases, such as those containing polyethylene glycol (e.g., DB-Wax) or cyanopropyl functional groups, offer alternative selectivity based on dipole-dipole interactions and hydrogen bonding capacity. phenomenex.comnist.gov This allows for the separation of (E)-1,3-Nonadiene from polar co-eluting compounds that might interfere with analysis on a non-polar column.

The retention of (E)-1,3-Nonadiene is often characterized by its Kovats Retention Index (RI), which normalizes retention times to those of n-alkanes, allowing for inter-laboratory comparison of data. nist.gov

Column TypeStationary PhaseTemperature (°C)Retention Index (I)Reference
CapillarySqualane70909.7Soják, L., et al. (1984) nist.gov
CapillaryDB-1 (similar to PDMS)Temp. Ramp924Salter L.J., et al. (1988) nist.gov
CapillaryTC-WaxTemp. Ramp1045Miyazawa, M., et al. (2003) nist.gov
CapillaryDB-WaxTemp. Ramp1046Horiuchi, M., et al. (1998) nist.gov

For exceedingly complex samples, such as environmental volatiles or food aromas, single-column GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity. mdpi.commdpi.com This technique couples two columns with different stationary phases (e.g., a non-polar first dimension and a polar second dimension) via a modulator. unito.it

The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. unito.it The result is a structured two-dimensional chromatogram with an exceptionally high peak capacity. This powerful separation is ideal for resolving isomers and isolating trace analytes like (E)-1,3-Nonadiene from hundreds or thousands of other compounds in a single analysis, which is critical in fields like metabolomics and environmental analysis. mdpi.comchemrxiv.org

Spectrometric Characterization Methods

Following chromatographic separation, spectrometric methods provide detailed structural information, enabling definitive identification and stereochemical confirmation.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the most common technique for the identification of (E)-1,3-Nonadiene. researchgate.net In GC-MS, as the compound elutes from the GC column, it enters an ion source, typically an electron ionization (EI) source. In EI, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. escholarship.org

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. nist.gov The identification of (E)-1,3-Nonadiene is confirmed by matching its experimentally obtained mass spectrum against reference spectra in established databases, such as the NIST/EPA/NIH Mass Spectral Library. nist.gov Although the molecular ion (M+) at m/z 124 may be observed, the spectrum is often characterized by a series of fragment ions resulting from the cleavage of the hydrocarbon chain. nist.gov

Tandem mass spectrometry (MS/MS) can be employed for even greater specificity and sensitivity in complex matrices. This technique involves selecting a specific parent ion from the initial mass spectrum, isolating it, and subjecting it to further fragmentation to produce a daughter ion spectrum. This process, known as selected reaction monitoring (SRM), is highly selective and allows for robust quantification of the target analyte with minimal interference.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
41100.0C3H5+ (Allyl cation)
6789.2C5H7+
5472.8C4H6+
8154.9C6H9+
3952.8C3H3+
7945.1C6H7+
9529.5C7H11+
1242.9C9H16+ (Molecular Ion)

Data sourced from NIST Chemistry WebBook nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural and stereochemical elucidation of organic molecules. While GC-MS is excellent for identification, NMR provides definitive proof of the molecule's connectivity and spatial arrangement.

For (E)-1,3-Nonadiene, ¹H NMR spectroscopy would be used to confirm the trans (or E) configuration of the C3-C4 double bond. The protons on this double bond would appear as distinct signals in the olefinic region of the spectrum. The magnitude of the coupling constant (J-value) between these two protons (H3 and H4) is diagnostic of the geometry; a large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship.

Furthermore, ¹³C NMR spectroscopy would confirm the presence of nine unique carbon atoms in the molecule, with four signals appearing in the downfield region (typically 100-150 ppm) corresponding to the four sp²-hybridized carbons of the diene system. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the complete H-H and C-H connectivity throughout the entire carbon skeleton, leaving no ambiguity as to the structure. The Nuclear Overhauser Effect (NOE) could also be used to probe the spatial proximity of protons, further confirming the stereochemistry.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov For (E)-1,3-Nonadiene, the IR spectrum would display several characteristic absorption bands that confirm its key structural features.

The spectrum would be characterized by C-H stretching vibrations. Bands appearing just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp²-hybridized (the vinyl hydrogens), while bands just below 3000 cm⁻¹ correspond to C-H bonds on sp³-hybridized carbons (the alkyl chain). libretexts.org The C=C double bond stretching vibrations for the conjugated diene system would typically appear in the 1600-1650 cm⁻¹ region. libretexts.org A crucial diagnostic peak for confirming the (E)-stereochemistry is a strong absorption band in the 960-970 cm⁻¹ range. This band arises from the out-of-plane C-H bending (wagging) vibration of the trans-disubstituted double bond, providing strong evidence for the assigned stereochemistry. libretexts.org

Development of Specialized Sample Preparation and Enrichment Techniques for Volatile Analysis

The analysis of volatile compounds such as (E)-1,3-Nonadiene necessitates sophisticated sample preparation techniques that can efficiently extract and enrich the analyte from its matrix. The choice of method is critical and depends on the sample matrix, the concentration of the analyte, and the analytical instrument to be used. Techniques such as headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) have emerged as powerful tools for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile organic compounds. The method involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including (E)-1,3-Nonadiene, partition from the sample matrix into the headspace and then adsorb onto the fiber coating.

The selection of the fiber coating is a critical parameter that significantly influences the extraction efficiency. For non-polar compounds like (E)-1,3-Nonadiene, fibers with non-polar or mixed-polarity coatings are generally preferred. A common choice for the analysis of volatile compounds in food and environmental samples is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This combination of materials provides a broad range of selectivity for various analytes.

Optimization of extraction parameters is essential to maximize the recovery of (E)-1,3-Nonadiene. Key parameters include extraction temperature, extraction time, and the addition of salt to the sample matrix. Increased temperature can enhance the volatility of the analyte, but excessive heat may lead to degradation or the formation of artifacts. The extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber. The addition of salt, known as the "salting-out" effect, can decrease the solubility of organic compounds in aqueous matrices, thereby promoting their transfer to the headspace.

A study on the volatile organic compounds in dairy beef utilized a DVB/CAR/PDMS SPME fiber for analysis. The sample was incubated at 60°C for 25 minutes, followed by a 30-minute exposure of the fiber to the headspace. While this study did not specifically focus on (E)-1,3-Nonadiene, the methodology is indicative of the conditions that could be applied for its extraction from a similar matrix.

Table 1: Exemplary HS-SPME Parameters for Volatile Compound Analysis in a Food Matrix

ParameterValue
Fiber Type Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Incubation Temperature 60°C
Incubation Time 25 minutes
Extraction Time 30 minutes
Desorption Thermal desorption in a GC injector

This table presents a set of parameters used for the general analysis of volatile compounds in a food matrix, which can serve as a starting point for the specific analysis of (E)-1,3-Nonadiene.

Stir Bar Sorptive Extraction (SBSE)

Stir bar sorptive extraction is another powerful and solvent-free enrichment technique that offers a larger volume of extraction phase compared to SPME, leading to higher recovery and sensitivity for many analytes. In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract organic compounds from a liquid sample. The principle is based on the partitioning of the analyte between the sample matrix and the PDMS coating.

The optimization of SBSE involves several factors, including stirring speed, extraction time, temperature, and sample pH. The stirring speed influences the mass transfer of the analyte from the sample to the stir bar. A longer extraction time generally leads to higher recovery until equilibrium is achieved. Temperature can affect the partitioning coefficient and the viscosity of the sample.

For non-polar compounds like (E)-1,3-Nonadiene, a standard PDMS-coated stir bar is highly effective. The large volume of the sorbent phase allows for the extraction of trace amounts of the analyte from aqueous samples. After extraction, the stir bar is removed, dried, and the analytes are typically thermally desorbed into a gas chromatograph for analysis.

Research on the optimization of SBSE for the analysis of varietal aroma compounds in grapes provides valuable insights into the applicable conditions. The study determined that an extraction time of 80 minutes at a stirring speed of 750 rpm, with the addition of 25% NaCl, provided optimal results for a range of volatile compounds.

Table 2: Optimized SBSE Conditions for the Analysis of Volatile Aroma Compounds in a Beverage Matrix

ParameterValue
Stir Bar Coating Polydimethylsiloxane (PDMS)
Sample Volume 40 mL
Stirring Speed 750 rpm
Extraction Time 80 minutes
Salt Addition 25% NaCl
Desorption Thermal desorption

This table illustrates optimized parameters for the extraction of a broad range of volatile compounds from a beverage matrix, which could be adapted for the analysis of (E)-1,3-Nonadiene in aqueous samples.

Emerging Research Directions and Future Perspectives

Innovation in Catalytic Systems for Sustainable Synthesis of (E)-1,3-Nonadiene and its Analogues

The development of efficient and sustainable methods for synthesizing (E)-1,3-nonadiene and its related compounds is a key area of ongoing research. Modern synthetic strategies are increasingly focused on asymmetric catalysis to produce optically pure chiral molecules, which are crucial in fields like pharmaceuticals and agrochemicals. chinesechemsoc.org

Recent advancements include the use of transition metal catalysts, such as rhodium and cobalt, to facilitate cycloaddition reactions involving dienes like (E)-1,3-nonadiene. mdpi.comencyclopedia.pub For instance, a Rh(I) complex with a chiral phosphoramidite (B1245037) ligand has been used in an enantioselective [4+2] cycloaddition, demonstrating high yield and enantioselectivity. mdpi.comencyclopedia.pub Similarly, cobalt-catalyzed [4+2] cycloaddition of 1,3-dienes has been reported for the synthesis of fragrant 1,4-cyclohexadiene (B1204751) carboxylates. mdpi.comencyclopedia.pub However, challenges remain in controlling regioselectivity with unsymmetrical dienes. mdpi.comencyclopedia.pub

Organocatalysis presents another powerful approach. Catalysts like imidodiphosphorimidates (IDPis) have shown promise in asymmetric hetero-Diels-Alder reactions. mdpi.com The development of novel chiral ligands and catalysts, including chiral spiro ligands and N,N'-dioxide-based ligands, is a major focus in the field of asymmetric catalysis. chinesechemsoc.org These advancements are crucial for creating more efficient and selective synthetic routes. chinesechemsoc.org Future research will likely focus on designing more sophisticated catalytic systems that offer improved activity and selectivity, enabling the sustainable production of (E)-1,3-nonadiene and its analogues for various applications, including the synthesis of fragrances. mdpi.comencyclopedia.pub

Deeper Exploration of Biosynthetic Enzymes and Pathways

Understanding the natural production of (E)-1,3-nonadiene in organisms is another critical research frontier. This compound is found in various natural sources, including plants and insects, where it often plays a role in flavor, aroma, or pheromonal communication. ccsenet.orgresearchgate.net

In many plants, the biosynthesis of volatile compounds, including dienes, often involves the lipoxygenase (LOX) pathway. peerj.com This pathway starts with the catalytic action of lipoxygenase on unsaturated fatty acids, leading to the formation of various aldehydes and alcohols that can be further converted into other volatile compounds. peerj.com For example, in melons, the LOX pathway is responsible for producing C6 and C9 aldehydes and alcohols, which are precursors to many flavor esters. peerj.com

In some insects, the biosynthesis of polyene hydrocarbons, which are structurally related to (E)-1,3-nonadiene, has been shown to originate from dietary fatty acids like linolenic acid. researchgate.net These fatty acids undergo a series of enzymatic reactions, including chain elongation, oxidation, reduction, and decarbonylation, to produce the final hydrocarbon pheromones. researchgate.net

Future research in this area will likely focus on identifying and characterizing the specific enzymes and genes involved in the biosynthesis of (E)-1,3-nonadiene in different organisms. A deeper understanding of these biosynthetic pathways could enable the biotechnological production of this compound, offering a more sustainable alternative to chemical synthesis.

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Biological Processes

The ability to monitor chemical reactions and biological processes in real-time is essential for optimizing synthetic procedures and understanding the dynamic roles of compounds like (E)-1,3-nonadiene. Advanced analytical techniques are playing an increasingly important role in this endeavor.

Techniques such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) allow for the detailed characterization of complex volatile profiles in natural products. ccsenet.org This has been instrumental in identifying and quantifying compounds like (E)-1,3-nonadiene in various food items, such as roasted peanuts. ccsenet.org Furthermore, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile organic compounds (VOCs) in food and other biological samples. mdpi.com

For monitoring reaction kinetics and mechanisms, techniques that provide real-time data are invaluable. While direct real-time monitoring of (E)-1,3-nonadiene reactions is not extensively detailed in the provided results, the broader trend in chemical analysis is towards ultrafast separation techniques. researchgate.net Ultrafast liquid chromatography and related methods, combined with advanced signal processing, can significantly improve the resolution and speed of analysis, making it possible to follow rapid chemical transformations. researchgate.net

Future research will likely see a greater integration of these advanced analytical methods for the real-time monitoring of both the synthesis and biological activity of (E)-1,3-nonadiene. This will provide deeper insights into its formation, degradation, and interaction with other molecules.

Interdisciplinary Studies at the Interface of Organic Chemistry, Chemical Biology, and Ecology

The study of (E)-1,3-nonadiene is inherently interdisciplinary, bridging the fields of organic chemistry, chemical biology, and ecology. Understanding its synthesis and reactivity (organic chemistry) is crucial for exploring its biological functions (chemical biology) and its role in interactions between organisms and their environment (ecology).

In the context of ecology, (E)-1,3-nonadiene has been identified as a volatile compound in various plants and is known to have antifungal properties. nih.govmq.edu.au Its presence in Massoia essential oil, for instance, contributes to the oil's activity against aflatoxin-producing fungi. nih.govmq.edu.au This highlights its potential role in plant defense mechanisms.

The intersection of these fields is also evident in the study of insect pheromones, where the chemical structure of a compound like (E)-1,3-nonadiene determines its biological activity and ecological significance. The synthesis of such compounds, often through complex biosynthetic pathways, is a key area of research in chemical biology. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.